N-(3-Aminophenyl)-3-isobutoxybenzamide
Description
Nuclear Magnetic Resonance Spectral Assignments
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. Proton Nuclear Magnetic Resonance analysis reveals characteristic signal patterns for the various molecular environments within the compound. The aromatic protons appear in the typical chemical shift range of 7.0 to 8.0 parts per million, with specific splitting patterns dependent on the substitution pattern of each benzene ring.
The amide proton exhibits a distinctive downfield chemical shift, typically appearing around 8.0 to 9.0 parts per million due to deshielding effects from the carbonyl group and potential hydrogen bonding interactions. The amino group protons appear as a broad singlet in the 4.0 to 6.0 parts per million region, with the exact position dependent on solvent effects and intermolecular interactions.
The isobutoxy substituent generates a characteristic multiplet pattern in the aliphatic region. The terminal methyl groups appear as a doublet around 1.0 parts per million, while the methylene protons adjacent to the oxygen atom exhibit chemical shifts around 4.0 parts per million due to the electron-withdrawing effect of the aromatic ring. The branched carbon framework produces complex multipicity patterns that serve as diagnostic fingerprints for structural confirmation.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information regarding the electronic environment of each carbon atom. The carbonyl carbon appears around 170 parts per million, while aromatic carbons span the 120 to 140 parts per million range. The quaternary aromatic carbons bearing substituents exhibit distinctive chemical shifts that confirm the substitution pattern and molecular connectivity.
Infrared Vibrational Mode Analysis
Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within this compound. The amide carbonyl stretch appears as a strong absorption band typically between 1630 and 1680 wavenumbers, with the exact frequency dependent on hydrogen bonding and electronic effects from substituents.
The amino group stretching vibrations manifest as multiple bands in the 3200 to 3500 wavenumber region, corresponding to symmetric and antisymmetric stretching modes of the primary amine functionality. The intensity and frequency of these bands provide information about hydrogen bonding interactions and conformational preferences.
Aromatic carbon-carbon stretching vibrations appear in the 1400 to 1600 wavenumber region, while aromatic carbon-hydrogen bending modes are observed around 800 to 900 wavenumbers. The isobutoxy substituent contributes characteristic aliphatic carbon-hydrogen stretching vibrations in the 2800 to 3000 wavenumber region, along with methyl bending modes around 1380 wavenumbers.
The carbon-oxygen stretching vibration of the ether linkage appears around 1200 to 1300 wavenumbers, providing confirmation of the isobutoxy substitution. The specific frequency and intensity of this band depend on the electronic environment and conformational effects within the molecule.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak for this compound appears at mass-to-charge ratio 284, corresponding to the intact molecular formula C₁₇H₂₀N₂O₂. The isotope pattern confirms the presence of seventeen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms.
Common fragmentation pathways include loss of the isobutoxy group, resulting in a base peak corresponding to the 3-aminobenzanilide fragment. This fragmentation occurs through alpha-cleavage adjacent to the oxygen atom, producing a stable aromatic radical cation. The isobutyl cation may also appear as a characteristic fragment, providing confirmation of the alkoxy substituent identity.
Additional fragmentation includes loss of the amino group through benzylic cleavage, resulting in formation of substituted benzamide fragments. The relative intensities of these fragments depend on ionization conditions and provide information about the preferred fragmentation pathways and molecular stability.
Tandem mass spectrometry experiments can provide detailed structural confirmation through selective fragmentation of specific molecular regions. This approach proves particularly valuable for distinguishing between positional isomers and confirming the exact substitution pattern within the molecule.
Conformational Analysis Through Rotational Barriers
Conformational analysis of this compound reveals multiple degrees of rotational freedom that influence the overall molecular geometry and properties. The primary conformational variable involves rotation around the amide bond connecting the two aromatic rings, with rotational barriers typically ranging from 15 to 20 kilocalories per mole due to partial double bond character.
The dihedral angle between the aromatic rings significantly impacts the molecular dipole moment and electronic properties. Coplanar arrangements maximize conjugation between the rings but may introduce steric clashes, while perpendicular orientations minimize steric interactions but reduce electronic communication. Computational studies of related compounds suggest preferred dihedral angles between 30 and 60 degrees as optimal compromises between steric and electronic effects.
The isobutoxy substituent introduces additional conformational complexity through rotation around the carbon-oxygen bond and internal rotation within the alkyl chain. The branched nature of the isobutyl group creates multiple stable conformations with relatively low interconversion barriers, contributing to conformational entropy and influencing crystallization behavior.
Intramolecular hydrogen bonding between the amino group and carbonyl oxygen can stabilize specific conformations, creating preferred molecular geometries that influence both solution-phase behavior and solid-state packing. The strength of these interactions depends on the relative positions of the donor and acceptor groups, which vary with molecular conformation.
Properties
IUPAC Name |
N-(3-aminophenyl)-3-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)11-21-16-8-3-5-13(9-16)17(20)19-15-7-4-6-14(18)10-15/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQYUQUWAGSWHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation via Carboxylic Acid Derivatives
- Starting from 3-aminophenyl derivatives, the benzamide core is constructed through direct amidation of corresponding carboxylic acids or their derivatives.
- Activation of the carboxylic acid is achieved using coupling reagents such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- The isobutoxy group is introduced via nucleophilic substitution or as part of the aromatic precursor.
3-Aminobenzoic acid derivative + Isobutoxybenzoyl chloride → N-(3-Aminophenyl)-3-isobutoxybenzamide
- High efficiency and straightforward procedure.
- Compatibility with various functional groups.
- Patents indicate yields exceeding 75% with optimized conditions.
- Use of catalytic DMAP (4-Dimethylaminopyridine) enhances coupling efficiency.
Multi-step Synthesis via Nucleophilic Aromatic Substitution
- Synthesis begins with 3-nitroaniline, which undergoes nucleophilic aromatic substitution with 3-isobutoxybenzoyl chloride.
- The nitro group is subsequently reduced to an amino group using catalytic hydrogenation or metal reduction (e.g., Sn/HCl).
- Final amidation is achieved through acylation with benzoyl chloride derivatives.
3-Nitroaniline + 3-isobutoxybenzoyl chloride → N-(3-Nitrophenyl)-3-isobutoxybenzamide → Reduction → this compound
- Yields range from 65–80% after purification.
- Reduction step is optimized to prevent over-reduction or side reactions.
Catalytic Hydrogenation and Amide Coupling
- The precursor, a nitro-substituted benzamide, is synthesized via acylation.
- Catalytic hydrogenation reduces the nitro group to an amino group.
- The amino derivative undergoes acylation with benzoyl chloride or anhydride to form the final compound.
- High regioselectivity.
- Suitable for scale-up.
- Hydrogenation conditions are optimized at 50–60°C with Pd/C catalyst.
- Coupling reactions are performed with carbodiimide reagents, achieving yields over 80%.
Data Table Summarizing Preparation Methods
| Method Number | Starting Material | Key Reagents | Reaction Type | Typical Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | 3-Aminobenzoic acid derivative | DCC/EDC, DMAP | Direct amidation | 75–85 | Efficient, minimal side reactions |
| 2 | 3-Nitroaniline + Isobutoxybenzoyl chloride | Metal catalyst (Sn/HCl), Pd/C | Nucleophilic substitution & reduction | 65–80 | Multi-step, high regioselectivity |
| 3 | Nitro derivative + Benzoyl chloride | Catalytic hydrogenation, carbodiimides | Hydrogenation + acylation | 80+ | Suitable for large-scale synthesis |
Research Findings and Optimization Insights
- Reaction Conditions: Elevated temperatures (40–60°C) with inert atmospheres improve yields.
- Catalysts: Palladium on carbon (Pd/C) and other noble metal catalysts facilitate reduction steps.
- Purification: Chromatography (silica gel, reverse-phase HPLC) effectively isolates high-purity compounds.
- Solvents: Common solvents include dichloromethane, DMF, and ethanol, selected based on solubility and reactivity.
Chemical Reactions Analysis
Types of Reactions: N-(3-Aminophenyl)-3-isobutoxybenzamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-Aminophenyl)-3-isobutoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-3-isobutoxybenzamide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and electrostatic interactions with target proteins, potentially inhibiting their activity. The isobutoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Substituent Position and Chain Length Variations
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Substituent Position (Benzamide) | Alkoxy Group Structure | Key Properties/Implications |
|---|---|---|---|---|---|
| N-(3-Aminophenyl)-3-isobutoxybenzamide | C₁₆H₁₈N₂O₂ | 270.33* | Position 3 | Isobutoxy (branched) | High lipophilicity; potential enhanced bioavailability |
| N-(3-Aminophenyl)-4-butoxybenzamide | C₁₇H₂₀N₂O₂ | 284.35 | Position 4 | Butoxy (linear) | Moderate lipophilicity; longer chain may reduce solubility |
| N-(3-Aminophenyl)-2-isopropoxybenzamide | C₁₆H₁₈N₂O₂ | 270.33 | Position 2 | Isopropoxy (branched) | Steric hindrance at position 2 may affect target binding |
| 3-Amino-N-isobutylbenzamide | C₁₁H₁₆N₂O | 192.26 | N/A (amide substituent) | Isobutyl (N-linked) | Reduced aromaticity; altered pharmacophore |
*Molecular weight inferred from analogs in and structural similarity.
Key Observations :
- Substituent Position : The position of the alkoxy group (e.g., 2-, 3-, or 4-) impacts steric and electronic interactions. For instance, a 3-isobutoxy group (as in the title compound) may optimize spatial compatibility with hydrophobic binding pockets compared to 2- or 4-substituted analogs .
- Amine Substituent: The 3-aminophenyl group in the title compound provides a planar aromatic system for π-π stacking, whereas N-isobutyl substitution (as in 3-amino-N-isobutylbenzamide) disrupts this feature, likely reducing target affinity .
Functional Implications :
- Bioactivity: While direct bioactivity data for this compound is unavailable, benzamide derivatives with meta-aminophenyl groups exhibit antitumor and enzyme-inhibitory activities in benzothiazole-based studies .
- Solubility and Stability : The branched isobutoxy group may confer better metabolic stability than linear alkoxy chains (e.g., butoxy) due to reduced oxidative metabolism .
Q & A
Basic: What synthetic routes are recommended for N-(3-Aminophenyl)-3-isobutoxybenzamide, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Nitration of a benzene derivative using strong acids (e.g., H₂SO₄) to introduce nitro groups.
- Step 2: Reduction of the nitro group to an amine using catalytic hydrogenation or reducing agents like SnCl₂/HCl.
- Step 3: Amidation via coupling of the amine with 3-isobutoxybenzoyl chloride under basic conditions (e.g., pyridine or DIPEA).
Optimization Tips:
- Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of intermediates.
- Control temperature during nitration (0–5°C) to avoid side products.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
Basic: How should researchers validate the structural integrity and purity of this compound?
Methodological Answer:
Critical analytical techniques include:
- LC-MS/MS: Confirm molecular weight ([M+H]⁺ = 299.3 g/mol) and detect impurities.
- ¹H/¹³C NMR: Verify substituent positions (e.g., NH₂ at C3-phenyl, isobutoxy at C3-benzamide).
- HPLC-PDA: Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient).
Caution: Commercial sources may mislabel positional isomers (e.g., 3-amino vs. 4-amino derivatives). Cross-validate with reference spectra from PubChem or peer-reviewed literature .
Advanced: How do structural modifications (e.g., substituent position) influence the compound’s biological activity?
Methodological Answer:
Comparative structure-activity relationship (SAR) studies are essential:
| Compound Variant | Target | Activity (IC₅₀) | Notes |
|---|---|---|---|
| N-(4-Aminophenyl)-3-Cl-benzamide | Tubulin | 10 µM | Enhanced anticancer activity |
| N-(3-Aminophenyl)-3-Cl-benzamide | Enzymatic | 15 µM | Broad antimicrobial activity |
| N-(3-Aminophenyl)-3-OiBu-benzamide | Not reported | Pending | Hypothesized improved solubility |
Key Insights:
- Substitution at the meta-position (C3) on the benzamide ring enhances target selectivity.
- Isobutoxy groups may improve pharmacokinetic properties (e.g., logP) compared to chloro or nitro derivatives .
Advanced: What analytical techniques resolve contradictions in reported biological activities?
Methodological Answer:
Discrepancies often arise from impurities or isomer contamination. To address this:
- High-Resolution Mass Spectrometry (HRMS): Differentiate isomers (e.g., 3- vs. 4-aminophenyl derivatives) with mass accuracy <5 ppm.
- X-ray Crystallography: Resolve ambiguities in substituent positioning for crystalline derivatives.
- Biological Replicates: Test multiple batches (from independent syntheses) to confirm activity trends.
Case Study: LC-MS/MS analysis revealed that a vendor’s "N-(3-Aminophenyl)benzamide" was actually 3-amino-N-phenylbenzamide, altering reported tubulin inhibition data .
Advanced: What are common side reactions during synthesis, and how can they be mitigated?
Methodological Answer:
Observed Side Reactions:
- Oxidation: Amine groups may form nitroso derivatives (e.g., with KMnO₄).
- Ester Hydrolysis: Isobutoxy groups hydrolyze under acidic conditions.
Mitigation Strategies:
- Use inert atmospheres (N₂/Ar) during amine reduction to prevent oxidation.
- Add radical scavengers (e.g., BHT) during amidation to suppress free-radical side products.
- Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) .
Advanced: How can computational modeling guide the optimization of this compound for target binding?
Methodological Answer:
Steps for In Silico Design:
Docking Studies: Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases or tubulin).
MD Simulations: Perform 100 ns molecular dynamics (GROMACS) to assess stability of ligand-protein complexes.
QSAR Modeling: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with experimental IC₅₀ values.
Example Finding: Isobutoxy groups increase hydrophobic interactions in enzyme active sites compared to smaller alkoxy substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
